2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a benzyl group and an ethoxyphenylacetamide moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzymeMPO (Myeloperoxidase) . MPO plays a crucial role in the body’s immune response, and its inhibition can be useful in the treatment or prophylaxis of cardiovascular disorders such as heart failure and coronary artery disease .
Pharmacokinetics
Similar compounds have been suggested to have good traditional drug-like properties .
Preparation Methods
The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Medicine: Due to its biological activity, it is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide include other pyrido[2,3-d]pyrimidine derivatives. These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, compounds with different substituents on the benzyl group or the ethoxyphenylacetamide moiety may exhibit varying degrees of enzyme inhibition or therapeutic potential. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct properties and applications.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-20-13-7-6-12-19(20)26-21(29)16-27-22-18(11-8-14-25-22)23(30)28(24(27)31)15-17-9-4-3-5-10-17/h3-14H,2,15-16H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORCOEFMZVZFDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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